![molecular formula C29H32ClNO2 B158217 Nafoxidine hydrochloride CAS No. 1847-63-8](/img/structure/B158217.png)
Nafoxidine hydrochloride
Overview
Description
Nafoxidine hydrochloride is a potent estrogen receptor antagonist that exhibits anti-proliferative properties . It is a non-steroidal antiestrogen, a derivative of Tamoxifen . It was developed for the treatment of advanced breast cancer by Upjohn in the 1970s but was never marketed .
Synthesis Analysis
The synthesis of Nafoxidine involves several steps . The process starts with KOH and MeOH at room temperature for 2 hours, followed by EtOH and Pd/C at room temperature for 3 hours. The next steps involve DCM and AlCl3 at 0-5 °C for 30 minutes, Cu-Zn compound and TiCl3 at 70-75 °C, and finally pyrrolidine, EtOAC, and HCl at 80-85 °C .Molecular Structure Analysis
The molecular formula of Nafoxidine hydrochloride is C29H32ClNO2 . It has a molecular weight of 462.0 g/mol . The structure of Nafoxidine hydrochloride includes a naphthalene ring and a benzene ring .Chemical Reactions Analysis
Nafoxidine hydrochloride competes with endogenous estrogen for binding to specific estrogen receptors . It also inhibits angiogenesis in some tissues by blocking the effects of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) .Scientific Research Applications
Antiestrogenic and Angiogenesis-Modulating Effects
Nafoxidine Hydrochloride is recognized for its role as a partial estrogen antagonist, competing with endogenous estrogen for binding to specific estrogen receptors. This capability makes it significant in studies related to hormone-driven processes. Furthermore, it influences angiogenesis in various tissues by interacting with fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF). Interestingly, its effect on angiogenesis is dual: it inhibits in some tissues while potentially enhancing it in uterine tissue (Definitions, 2020).
Interaction with Melatonin and Bone Metabolism
A study on the killifish species "Aphanius fasciatus" explored the effects of Nafoxidine Hydrochloride in combination with melatonin on bone metabolism. This research revealed that exposure to Nafoxidine Hydrochloride led to spinal column demineralization and alterations in several bone metabolism parameters. However, the concomitant treatment with melatonin was found to have a protective effect against these changes, indicating the potential significance of Nafoxidine in understanding bone physiology and spinal deformities in fish (Lahmar, Kessabi, Banni, & Messaoudi, 2019).
Role in Inhibiting Angiogenesis
Nafoxidine's influence on angiogenesis has been further studied in human umbilical vein endothelial cells (HUVEC). It significantly inhibited adhesion, spreading, migration, and invasion of HUVEC, showing its potent antiangiogenic properties. This research also highlighted the involvement of protein kinase C (PKC)-dependent signaling pathways in the antiangiogenic effect of Nafoxidine, emphasizing its complex interaction with cellular processes (De Lorenzo, Farina, Alonso, & Gomez, 2004).
Modulation of MMP-2 and TIMP-1 in Endothelial Cells
Another study focused on Nafoxidine's modulation of matrix-metalloproteinase-2 (MMP-2) and tissue inhibitor of metalloproteinases-1 (TIMP-1) in endothelial cells. Nafoxidine was shown to activate MMP-2 and upregulate the secretion of a TIMP-1 dimer, impacting angiogenesis in the late stages of tube formation. These findings contribute to understanding Nafoxidine's role in tissue remodeling during angiogenesis (De Lorenzo, Alonso, & Gomez, 2000).
Mechanism of Action
Target of Action
Nafoxidine hydrochloride is a nonsteroidal selective estrogen receptor modulator (SERM) or partial antiestrogen . It primarily targets the estrogen receptors in the body . These receptors play a crucial role in the regulation of the reproductive and sexual development, especially in females .
Mode of Action
Nafoxidine hydrochloride acts as a long-acting estrogen receptor ligand , with a nuclear retention in the range of 24 to 48 hours or more . It competes with endogenous estrogen for binding to specific estrogen receptors . This interaction results in changes in the cellular activities regulated by these receptors .
Biochemical Pathways
Nafoxidine hydrochloride affects the estrogen signaling pathway . By binding to the estrogen receptors, it can modulate the transcription of genes regulated by estrogen . This can lead to changes in various biological processes, including cell proliferation, differentiation, and apoptosis . The compound has also been found to inhibit angiogenesis in some tissues by blocking the effects of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) .
Pharmacokinetics
Given its long-acting nature, it is likely to have a prolonged presence in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability would need further investigation.
Result of Action
Nafoxidine hydrochloride’s action on the estrogen receptors can lead to significant molecular and cellular effects. It has been found to be effective in the treatment of advanced breast cancer . It also produced side effects including ichthyosis, partial hair loss, and phototoxicity of the skin in almost all patients .
Safety and Hazards
Nafoxidine hydrochloride is classified as having acute toxicity, both oral and dermal, and is suspected of causing cancer . It is harmful if swallowed or in contact with skin .
Relevant Papers One relevant paper discusses the therapeutic value of Nafoxidine hydrochloride in the treatment of advanced carcinoma of the human breast . The paper found that Nafoxidine hydrochloride can provide additional palliation to patients who responded to previous endocrine ablation and had tumors containing an estrogen receptor .
properties
IUPAC Name |
1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOOGTROABIIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1845-11-0 (Parent) | |
Record name | Nafoxidine hydrochloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30171651 | |
Record name | Nafoxidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nafoxidine hydrochloride | |
CAS RN |
1847-63-8 | |
Record name | Nafoxidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1847-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nafoxidine hydrochloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAFOXIDINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nafoxidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine, 1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFOXIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU8WBD61G1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.